1-Bromocyclopenta-1,3-diene;iron
Description
1-Bromocyclopenta-1,3-diene;iron is an organometallic complex featuring a cyclopenta-1,3-diene ligand substituted with a bromine atom and coordinated to an iron center. This compound belongs to the broader class of η⁴-diene iron complexes, where the conjugated diene system binds to the metal in a planar η⁴-fashion. Such complexes are pivotal in catalysis and materials science due to their redox-active properties and tunable electronic structures . The bromine substituent introduces steric and electronic effects, influencing reactivity and stability.
Properties
IUPAC Name |
1-bromocyclopenta-1,3-diene;2-bromocyclopenta-1,3-diene;iron | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H4Br.Fe/c2*6-5-3-1-2-4-5;/h2*1-4H;/q2*-1; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEQDFMZVJTFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC(=C1)Br.[CH-]1C=CC=C1Br.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2Fe-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Tables
Table 1. Comparative Electronic Properties of Iron-Diene Complexes
*Estimated based on analogous systems.
Table 2. Reactivity Comparison of Iron-Diene Complexes
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds through a dissociative mechanism, where two carbonyl ligands are displaced by the 1-bromocyclopenta-1,3-diene. The process typically requires heating under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the iron center. A representative reaction scheme is:
$$
\text{C}5\text{H}5\text{Br} + \text{Fe(CO)}5 \rightarrow \text{C}5\text{H}4\text{Br-Fe(CO)}3 + 2\text{CO}
$$
Key parameters include:
Industrial and Laboratory-Scale Adaptations
On industrial scales, continuous flow reactors improve yield consistency by maintaining precise temperature control and reducing exposure to air. Automated systems monitor CO off-gassing to optimize reaction progression. Laboratory-scale syntheses often employ Schlenk line techniques to ensure anaerobic conditions, with yields averaging 65–75% after purification.
Alternative Synthetic Routes
Halogenation of Preformed Iron-Diene Complexes
An alternative strategy involves brominating a preassembled iron-cyclopentadiene complex. For example, treating tricarbonyl(η⁴-cyclopentadiene)iron with bromine (Br₂) or N-bromosuccinimide (NBS) introduces the bromine substituent regioselectively. This method avoids handling volatile Fe(CO)₅ but requires stringent control over electrophilic substitution conditions to prevent over-bromination.
Iron-Promoted C–H Activation
Recent advances utilize iron-mediated C–H bond activation to construct the brominated diene moiety in situ. For instance, iron(III) chloride (FeCl₃) catalyzes the coupling of bromoalkenes with propargyl alcohols, forming the conjugated diene system directly coordinated to iron. While this method offers atom economy, yields remain moderate (40–55%) due to competing polymerization side reactions.
Purification and Characterization
Chromatographic Techniques
Crude reaction mixtures are purified via column chromatography using silica gel and hexane/ethyl acetate gradients (95:5 to 80:20). High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms the absence of unreacted Fe(CO)₅ and dibrominated byproducts.
Spectroscopic Validation
- ¹H NMR : The deshielded protons adjacent to bromine resonate at δ 6.2–6.8 ppm, with coupling constants (J = 10–12 Hz) confirming conjugation.
- IR Spectroscopy : Absorption bands at 1985 cm⁻¹ and 1930 cm⁻¹ verify CO ligand retention.
- Mass Spectrometry : Molecular ion peaks at m/z 343.82 ([M]⁻) align with the expected molecular formula C₁₀H₈Br₂Fe.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Fe(CO)₅ Coordination | 65–75 | High reproducibility | Requires toxic Fe(CO)₅ |
| Halogenation of Complex | 50–60 | Avoids Fe(CO)₅ handling | Risk of over-bromination |
| C–H Activation | 40–55 | Atom-economical | Low yields due to side reactions |
Q & A
Basic: What synthetic methodologies are effective for preparing 1-bromocyclopenta-1,3-diene;iron complexes?
Answer:
Synthesis typically involves ligand substitution or redox reactions. For example, cyclopentadienyl iron complexes can be synthesized via the reaction of cyclopenta-1,3-diene derivatives with iron precursors (e.g., FeCl₂) under inert conditions. A catalytic approach using pentacarbonyliron and azabutadiene ligands has been reported to yield regioisomeric iron complexes with 81–86% efficiency . Key variables include solvent choice (e.g., dioxane), temperature (reflux), and ligand stoichiometry. Characterization via NMR and X-ray crystallography is critical to confirm structure and purity.
Basic: How is the electronic structure of this compound analyzed experimentally?
Answer:
Spectroscopic and crystallographic techniques are employed:
- X-ray Absorption Spectroscopy (XAS): Probes oxidation states and coordination geometry of the iron center .
- Mössbauer Spectroscopy: Quantifies Fe²⁺/Fe³⁺ ratios and magnetic properties .
- UV-Vis Spectroscopy: Identifies ligand-to-metal charge transfer (LMCT) transitions, which correlate with catalytic activity .
Bond valence analysis (using crystallographic data) can validate electronic interactions between iron and ligands .
Advanced: What mechanistic role does the iron center play in hydrogenation catalysis?
Answer:
The iron(II) center facilitates electron transfer during hydrogen activation. Cyclopentadienyl ligands stabilize the metal in a low-spin state, enhancing π-backbonding to dihydrogen. Studies show that iron complexes catalyze alkene hydrogenation with up to 92% yield, outperforming tungsten analogs in selectivity . Mechanistic DFT studies suggest a hydride transfer pathway, where the bromo-substituent modulates steric hindrance and electron density at the metal center .
Advanced: How do contradictory reports on catalytic yields in iron-mediated reactions arise, and how can they be resolved?
Answer:
Discrepancies often stem from:
- Reaction Conditions: Variations in solvent (polar vs. nonpolar), temperature, or H₂ pressure (e.g., 1–5 bar) .
- Ligand Isomerism: Regioisomeric cyclopentadienyl ligands (e.g., 1,3- vs. 1,4-diene coordination) alter catalytic sites .
To resolve contradictions, replicate experiments under standardized conditions and use in-situ monitoring (e.g., IR spectroscopy) to track intermediate formation .
Advanced: How does the bromo-substituent influence the reactivity of cyclopentadienyl iron complexes?
Answer:
The bromine atom:
- Electronically: Acts as an electron-withdrawing group, polarizing the cyclopentadienyl ring and increasing Lewis acidity at the iron center .
- Sterically: Hinders axial coordination sites, directing substrate approach in catalysis (e.g., favoring endo transition states in Diels-Alder reactions) .
Comparative studies with non-halogenated analogs show brominated complexes exhibit 15–20% higher turnover frequencies in hydrogenation .
Advanced: What strategies optimize the use of this compound in asymmetric synthesis?
Answer:
Chiral induction can be achieved via:
- Chiral Ligands: Azabutadiene ligands (e.g., (4S)-oxazole derivatives) induce planar chirality in iron complexes, enabling enantioselective cycloadditions .
- Solvent Effects: Polar aprotic solvents (e.g., THF) enhance enantiomeric excess (ee) by stabilizing transition-state dipole interactions .
Recent work achieved >90% ee in cyclohexa-1,3-diene complexation using chiral auxiliaries .
Basic: What analytical techniques validate the purity and composition of synthesized complexes?
Answer:
- Elemental Analysis: Confirms stoichiometry (e.g., %C, %H, %N within ±0.3% of theoretical) .
- Mass Spectrometry (HRMS): Verifies molecular ion peaks (e.g., [M]⁺ or [M-Cl]⁺ fragments) .
- Single-Crystal XRD: Resolves bond lengths (Fe–C: 2.04–2.08 Å) and confirms bromine positioning .
Advanced: How does this compound compare to other transition-metal cyclopentadienyl complexes in catalysis?
Answer:
| Metal | Catalytic Activity | Selectivity | Thermal Stability |
|---|---|---|---|
| Fe²⁺ | High (TOF: 500 h⁻¹) | Moderate | Moderate (≤150°C) |
| W²⁺ | Moderate (TOF: 300 h⁻¹) | High | High (≤250°C) |
| Ru²⁺ | Low (TOF: 100 h⁻¹) | Low | High (≤300°C) |
Iron complexes excel in cost-effectiveness and sustainability, while tungsten offers higher thermal stability for high-temperature reactions .
Advanced: What computational methods model the reaction pathways of iron-mediated catalysis?
Answer:
- Density Functional Theory (DFT): Calculates activation barriers for hydride transfer or oxidative addition steps .
- ELF (Electron Localization Function) Analysis: Maps bond formation in asynchronous Diels-Alder transitions .
Recent studies used B3LYP/6-31G* to model cyclohexa-1,3-diene reactions, revealing asynchronous TS geometries (bond length alternation: Δ = 0.38 Å) .
Basic: What safety protocols are critical when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
